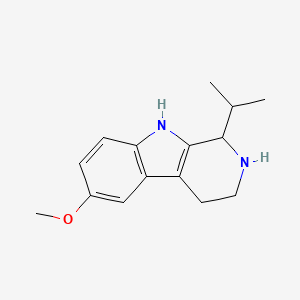
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-isopropyl-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-isopropyl-6-methoxy-: is a complex organic compound known for its unique structure and diverse applications This compound belongs to the class of beta-carbolines, which are known for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-isopropyl-6-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives can be subjected to ozonolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out, especially on the methoxy and isopropyl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: IBX mediated room temperature oxidative aromatization.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or modified biological activities .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various alkaloids and other complex organic molecules. It serves as a reactant in the preparation of indolyl-beta-carboline alkaloids .
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It is used in the preparation of neuroprotective HDAC6 inhibitors .
Medicine: The compound has applications in medicinal chemistry, particularly in the development of inhibitors for enzymes like EGFR and Aurora A kinase, which are targets in cancer therapy .
Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and chemical intermediates .
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-isopropyl-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidase (MAO), which is an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole:
1-Methyl-9H-pyrido(3,4-b)indole:
Norharmane: This compound lacks the methoxy and isopropyl groups, making it structurally simpler but still biologically active.
Uniqueness: The presence of the isopropyl and methoxy groups in 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-isopropyl-6-methoxy- enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
5684-65-1 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
6-methoxy-1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H20N2O/c1-9(2)14-15-11(6-7-16-14)12-8-10(18-3)4-5-13(12)17-15/h4-5,8-9,14,16-17H,6-7H2,1-3H3 |
InChI Key |
WHHXPUSBXUWSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















